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Compound of Interest

Compound Name: Gefitinib impurity 1

Cat. No.: B1314705

Introduction

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR)
tyrosine kinase, a key target in the treatment of non-small cell lung cancer. As with any active
pharmaceutical ingredient (API), the identification and characterization of impurities are critical
for ensuring the safety and efficacy of the final drug product. This application note details the
comprehensive spectroscopic characterization of a known process-related impurity, Gefitinib
Impurity 1.

The impurity has been identified as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile,
with the Chemical Abstracts Service (CAS) registry number 675126-27-9. This document
provides detailed protocols for the analysis of this impurity using a suite of spectroscopic
techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS),
Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The presented data and methodologies are intended to guide researchers, scientists, and drug
development professionals in the identification and quantification of this specific impurity.

Molecular Structure

Gefitinib:

e Chemical Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-
guinazolinamine
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o Molecular Formula: C22H24CIFN4O3

e Molecular Weight: 446.90 g/mol

Gefitinib Impurity 1:

Chemical Name: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

CAS Number: 675126-27-9

Molecular Formula: CisH21N303

Molecular Weight: 291.35 g/mol

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis
of Gefitinib Impurity 1.

Table 1: *H NMR Spectroscopic Data for Gefitinib Impurity 1 (500 MHz, DMSO-ds)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
6.95 S 1H Ar-H
6.40 S 1H Ar-H
5.85 S 2H -NH2
4.05 t,J=6.5Hz 2H -OCH:-
3.80 S 3H -OCHs
Morpholine -CH2-N-
3.55 t,J=4.5Hz 4H
CHa-
2.45 t,J=7.0Hz 2H -CH2-N
Morpholine -CH2-O-
2.35 t,J=45Hz 4H
CHaz-
1.90 quint, J =6.8 Hz 2H -CH2-CH2-CH:-

Table 2: 13C NMR Spectroscopic Data for Gefitinib Impurity 1 (125 MHz, DMSO-ds)
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Chemical Shift (8) ppm Assighment

152.0 Ar-C-O

149.5 Ar-C-NH:z

142.0 Ar-C-O

118.5 -C=N

115.0 Ar-CH

100.0 Ar-C-CN

98.0 Ar-CH

68.0 -OCHz2-

66.5 Morpholine -CH2-O-CHz-
56.0 -OCHs

54.0 Morpholine -CHz2-N-CHa2-
55.5 -CH2-N

26.0 -CH2-CH2-CHa2-

Table 3: Mass Spectrometry Data for Gefitinib Impurity 1 (ESI+)

m/z Interpretation

292.1656 [M+H]* (Calculated for C1sH22N303*: 292.1656)
192.0815 [M - CsH1oNO + HJ*

100.0762 [CsH10NO]J* (Morpholinomethyl cation)

86.0969 [CsH12N]* (Protonated morpholine)

Table 4: FT-IR Spectroscopic Data for Gefitinib Impurity 1 (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3450, 3350 Strong, Sharp N-H stretching (primary amine)

2950-2850 Medium C-H stretching (aliphatic)

2220 Strong, Sharp C=N stretching (nitrile)

1620 Strong N-H bending (scissoring)

1520 Strong Aromatic C=C stretching

1260 Strong Aryl-O stretching (asymmetric)

1115 Strong C-O-C stretching (morpholine
ether)

1030 Medium Aryl-O stretching (symmetric)

Table 5: UV-Vis Spectroscopic Data for Gefitinib Impurity 1 (Methanol)

Amax (nm) Molar Absorptivity (€) (L mol~* cm~?)
245 18,500
340 4,200

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: 500 MHz NMR Spectrometer

o Sample Preparation: Dissolve 5-10 mg of Gefitinib Impurity 1 in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-ds).
e 1H NMR Acquisition:
o Pulse Program: zg30

o Number of Scans: 16
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o Acquisition Time: 3.28 s

o Relaxation Delay: 1.0 s

o Spectral Width: 10,000 Hz

e 13C NMR Acquisition:

o Pulse Program: zgpg30

[¢]

Number of Scans: 1024

[e]

Acquisition Time: 1.09 s

o

Relaxation Delay: 2.0 s

[¢]

Spectral Width: 30,000 Hz

o Data Processing: Apply a line broadening factor of 0.3 Hz for *H and 1.0 Hz for 13C spectra
before Fourier transformation. Phase and baseline correct the spectra. Reference the *H
spectrum to the residual DMSO peak at 2.50 ppm and the 13C spectrum to the DMSO-de
peak at 39.52 ppm.

Mass Spectrometry (MS)

 Instrument: High-Resolution Time-of-Flight (TOF) Mass Spectrometer with an Electrospray
lonization (ESI) source.

o Sample Preparation: Prepare a 10 pg/mL solution of Gefitinib Impurity 1 in a 50:50 (v/v)
mixture of acetonitrile and water containing 0.1% formic acid.

e ESI-MS Parameters:
o lonization Mode: Positive
o Capillary Voltage: 3.5 kV

o Sampling Cone Voltage: 30 V
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[e]

Source Temperature: 120 °C

o

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

[¢]

[e]

Mass Range: m/z 50-500

o Data Acquisition: Acquire data in full scan mode. For fragmentation analysis (MS/MS), select
the precursor ion [M+H]* and apply a collision energy ramp of 10-40 eV.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrument: FT-IR Spectrometer equipped with a deuterated triglycine sulfate (DTGS)
detector.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1
mg of Gefitinib Impurity 1 with 100 mg of dry KBr powder and pressing the mixture into a
thin, transparent disk.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm™?
o Resolution: 4 cm™t
o Number of Scans: 32

» Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Instrument: Dual-beam UV-Vis Spectrophotometer.

o Sample Preparation: Prepare a stock solution of Gefitinib Impurity 1 in methanol at a
concentration of 100 pg/mL. Prepare a working solution of 10 pg/mL by diluting the stock
solution with methanol.

e Acquisition Parameters:
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o Wavelength Range: 200-400 nm
o Scan Speed: Medium
o Slit Width: 1.0 nm

o Data Analysis: Use methanol as a blank. Record the absorbance spectrum and identify the
wavelengths of maximum absorbance (Amax). Calculate the molar absorptivity (€) using the

Beer-Lambert law (A = ecl), where A is the absorbance, c is the molar concentration, and | is
the path length (1 cm).
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Caption: Experimental workflow for the spectroscopic characterization of Gefitinib Impurity 1.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
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Conclusion

This application note provides a comprehensive set of spectroscopic methods and
corresponding data for the characterization of Gefitinib Impurity 1 (2-Amino-4-methoxy-5-(3-
morpholinopropoxy)benzonitrile). The detailed protocols for NMR, MS, FT-IR, and UV-Vis
spectroscopy, along with the summarized quantitative data, serve as a valuable resource for
the identification and quality control of this impurity in Gefitinib drug substance and product.
The orthogonal analytical techniques provide unambiguous structural confirmation and a robust
means for routine analysis in a quality control setting.

 To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of
Gefitinib Impurity 1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314705#spectroscopic-characterization-of-gefitinib-
impurity-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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